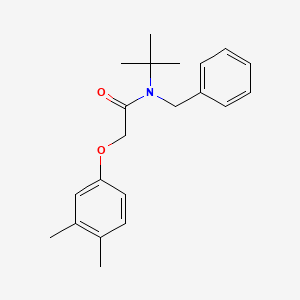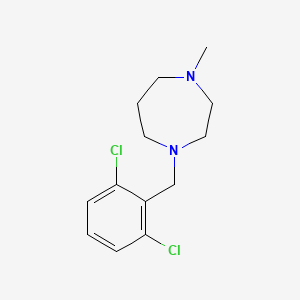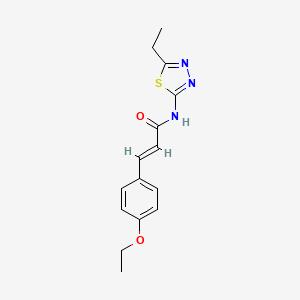
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide, also known as BDMC, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. BDMC belongs to the class of benzamides and is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation of gene expression.
Mechanism of Action
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's mechanism of action is through the inhibition of HDACs, which leads to an increase in histone acetylation and altered gene expression. HDACs play a critical role in epigenetic regulation of gene expression and are often overexpressed in cancer cells, making them an attractive target for cancer therapy. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's ability to inhibit HDACs has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide are primarily related to its ability to inhibit HDACs. HDACs play a critical role in epigenetic regulation of gene expression, and their inhibition by N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide leads to altered gene expression and cellular responses. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. In neurodegenerative diseases, N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide for lab experiments is its ability to inhibit HDACs, which makes it an attractive compound for epigenetic research. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is also relatively easy to synthesize and can be produced on a large scale, making it an affordable compound for research purposes. However, one of the limitations of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Future Directions
There are several future directions for research on N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is in the development of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is in the development of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to fully understand the long-term effects of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide on human health and to determine its potential applications in other areas of scientific research.
Conclusion:
In conclusion, N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic compound that has gained attention for its potential applications in scientific research. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's ability to inhibit HDACs makes it an attractive compound for epigenetic research, particularly in the areas of cancer and neurodegenerative diseases. While N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, further studies are needed to fully understand its long-term effects on human health and to determine its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide involves the reaction of tert-butyl 2-(3,4-dimethylphenoxy)acetate with benzylamine in the presence of a catalyst. The resulting product is then deprotected to yield the final compound. The synthesis of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is relatively straightforward and can be carried out on a large scale, making it an attractive compound for research purposes.
Scientific Research Applications
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects.
properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16-11-12-19(13-17(16)2)24-15-20(23)22(21(3,4)5)14-18-9-7-6-8-10-18/h6-13H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKDUYCFYFBCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-tert-butyl-2-(3,4-dimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)


![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)


![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)
![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)

